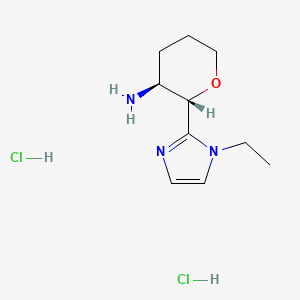

(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride

Beschreibung

The compound (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a chiral amine derivative featuring a six-membered tetrahydropyran ring fused with a substituted imidazole moiety. Its dihydrochloride salt form enhances water solubility, a critical factor for pharmaceutical applications.

Eigenschaften

Molekularformel |

C10H19Cl2N3O |

|---|---|

Molekulargewicht |

268.18 g/mol |

IUPAC-Name |

(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-amine;dihydrochloride |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-2-13-6-5-12-10(13)9-8(11)4-3-7-14-9;;/h5-6,8-9H,2-4,7,11H2,1H3;2*1H/t8-,9-;;/m0../s1 |

InChI-Schlüssel |

KROOWORNSXYWEL-CDEWPDHBSA-N |

Isomerische SMILES |

CCN1C=CN=C1[C@@H]2[C@H](CCCO2)N.Cl.Cl |

Kanonische SMILES |

CCN1C=CN=C1C2C(CCCO2)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Synthetic Strategies

Imidazole Ring Functionalization

The 1-ethylimidazole moiety is typically introduced via alkylation of imidazole precursors. For example:

- Ethylation : Reaction of imidazole with ethyl bromide in the presence of a base (e.g., NaH) yields 1-ethyl-1H-imidazole.

- Protection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect amines during subsequent steps.

Tetrahydro-2H-pyran Ring Formation

The (2S,3S)-tetrahydro-2H-pyran-3-amine scaffold is synthesized through:

- Cyclization : Acid-catalyzed cyclization of diols or epoxides to form the pyran ring.

- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to achieve the (2S,3S) configuration.

Coupling Methods

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling attaches the imidazole to the pyran ring:

| Component | Specification | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (0.6–0.8 mol%) | |

| Solvent | THF/water or acetonitrile | |

| Base | Na₂CO₃ or NH₃ | |

| Temperature | 60–75°C |

- Example : Reacting 1-ethylimidazole-2-boronic acid with a brominated pyran intermediate.

Reductive Amination

For introducing the amine group:

- Reagents : Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) in dichloromethane.

- Substrates : Ketone intermediates derived from pyran precursors.

Stereochemical Control

The (2S,3S) configuration is achieved via:

- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes.

- Crystallization-Induced Dynamic Resolution : Selective crystallization of diastereomeric salts.

Salt Formation

Conversion to the dihydrochloride salt involves:

- Acid Treatment : Reaction with HCl in ethanol or n-butyl alcohol.

- Isolation : Azeotropic distillation with n-butyl alcohol to remove water, followed by cooling crystallization.

Optimized Protocol (Representative Example)

Step 1: Synthesis of 1-Ethyl-1H-imidazole

Step 2: Preparation of (2S,3S)-Tetrahydro-2H-pyran-3-amine

Step 3: Suzuki Coupling

- Combine 1-ethylimidazole-2-boronic acid (1.1 eq) and bromopyran-3-amine (1 eq) with Pd(OAc)₂ (0.7 mol%) and Na₂CO₃ in THF/water (70°C, 2 h).

Step 4: Deprotection and Salt Formation

Critical Data Tables

Challenges and Solutions

- Stereochemical Purity : Use chiral HPLC or enzymatic resolution to ensure >99% ee.

- Pd Catalyst Cost : Optimize catalyst loading to ≤0.8 mol%.

- Byproduct Formation : Employ phase-transfer catalysts (e.g., TBAB) to suppress side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it a valuable tool in biochemical studies.

Medicine

In medicine, (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including catalysis and material science.

Wirkmechanismus

The mechanism of action of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Key structural variations among related compounds include ring size , substituent groups , and salt forms , which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Ring Size: The tetrahydropyran ring (6-membered) in the target compound and ’s analog provides greater conformational flexibility and steric bulk compared to oxolane (5-membered) in and . This may enhance binding affinity to larger enzyme pockets or improve metabolic stability . Ethyl vs. Salt Forms: All compounds are dihydrochlorides, which improve solubility and crystallinity. ’s hydrate form further enhances stability under humid conditions .

Biologische Aktivität

The compound (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19Cl2N3O

- Molecular Weight : 252.19 g/mol

- CAS Number : 86811746

- Structure : The compound features a tetrahydropyran ring substituted with an imidazole moiety, which is significant for its biological interactions.

The biological activity of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is primarily attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) :

- Enzyme Inhibition :

Pharmacological Effects

The compound has shown promising pharmacological effects in various studies:

- Antimicrobial Activity : In vitro studies indicate that it possesses antimicrobial properties against a range of pathogens, suggesting its potential use in treating infections.

- Neuroprotective Effects : Research indicates that it may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

Toxicological Profile

Toxicity assessments reveal that while the compound exhibits beneficial biological activities, it also presents some toxicity at higher concentrations. It is classified under moderate toxicity in acute oral exposure scenarios .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride against various bacterial strains. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest significant antimicrobial potential, warranting further exploration into its therapeutic applications.

Case Study 2: Neuroprotection

In a neuroprotection study published in a pharmacological journal, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by glutamate. The results indicated a reduction in cell death by approximately 40% compared to control groups treated with glutamate alone .

Q & A

Basic Question: What are the recommended synthetic routes for preparing (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride?

Methodological Answer:

The synthesis of imidazole-containing compounds often involves coupling reactions or heterocyclic ring formation. For example, aza-Michael addition has been used to functionalize imidazole derivatives (e.g., reacting benzimidazole with acrylamide intermediates) . For stereospecific synthesis of tetrahydro-2H-pyran-3-amine derivatives, chiral resolution via crystallization or asymmetric catalysis may be required. Key steps include:

- Step 1 : Formation of the imidazole ring via condensation of ethylenediamine derivatives with carbonyl compounds under acidic conditions.

- Step 2 : Stereoselective construction of the tetrahydro-2H-pyran ring using chiral auxiliaries or enzymatic resolution .

- Step 3 : Hydrochloride salt formation via treatment with HCl in anhydrous ethanol.

Validate each step using HPLC or chiral chromatography to confirm enantiomeric purity (>99% ee) .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural elucidation?

Methodological Answer:

Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. To address this:

- Approach 1 : Perform variable-temperature NMR to detect conformational changes or tautomeric equilibria in solution .

- Approach 2 : Compare X-ray structures with DFT-optimized geometries to identify steric or electronic distortions in the solid state .

- Approach 3 : Use complementary techniques like IR spectroscopy or mass spectrometry to cross-validate functional groups and molecular weight .

For imidazole derivatives, ensure protonation states are consistent with pH conditions during analysis (e.g., dihydrochloride salts require acidic media) .

Basic Question: What analytical techniques are critical for characterizing the purity and stability of this compound?

Methodological Answer:

- Purity Analysis :

- Stability Testing :

Advanced Question: How should researchers design experiments to study the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

Adopt a split-plot factorial design to evaluate multifactorial effects:

- Variables : pH (2–10), temperature (25–60°C), and ionic strength (0.1–1.0 M NaCl).

- Response Metrics : Degradation rate (k), byproduct formation (LC-MS), and thermodynamic parameters (ΔH‡, ΔS‡) via Eyring analysis .

- Control : Use buffered solutions (e.g., phosphate for pH 2–8, carbonate for pH 9–10) to maintain ionic consistency.

For imidazole derivatives, prioritize pH 4–6 due to protonation-dependent reactivity .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact (GHS Category 2B) .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride aerosols .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to imidazole-recognizing receptors (e.g., histamine H3 receptor). Optimize force fields for halogen bonding (Cl⁻ interactions) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and ligand-protein residence times .

- QSAR : Corrogate electronic parameters (HOMO/LUMO, logP) with in vitro activity data to refine predictive models .

Basic Question: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Airtight container under argon at –20°C to prevent hygroscopic degradation .

- Monitoring : Perform quarterly HPLC checks to detect dimerization or hydrolysis .

Advanced Question: How can researchers address low yields in stereospecific synthesis?

Methodological Answer:

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation or cyclization steps .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and enhance enantioselectivity .

- Kinetic Resolution : Employ enzymes like lipases for dynamic kinetic resolution of racemic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.